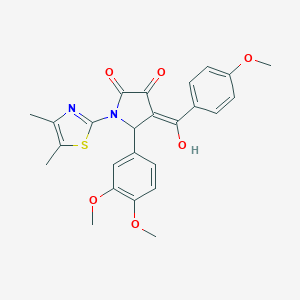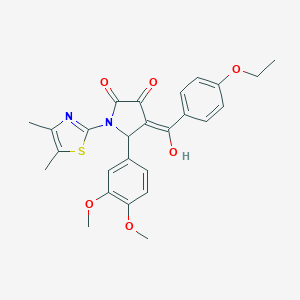![molecular formula C24H28N6O B265211 7-[4-(diethylamino)phenyl]-5-methyl-N-(2-methylphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B265211.png)
7-[4-(diethylamino)phenyl]-5-methyl-N-(2-methylphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[4-(diethylamino)phenyl]-5-methyl-N-(2-methylphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of 7-[4-(diethylamino)phenyl]-5-methyl-N-(2-methylphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is not fully understood. However, studies have shown that the compound can interact with specific receptors and enzymes in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-[4-(diethylamino)phenyl]-5-methyl-N-(2-methylphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide are diverse and depend on the specific receptors and enzymes that the compound interacts with. Some of the reported effects include modulation of neurotransmitter release, inhibition of tumor cell growth, and reduction of inflammation.
Advantages and Limitations for Lab Experiments
One of the advantages of using 7-[4-(diethylamino)phenyl]-5-methyl-N-(2-methylphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide in lab experiments is its potential as a versatile tool for studying various biological processes. However, the compound's limitations include its low solubility in water, which can make it challenging to work with in some experiments.
Future Directions
There are several future directions for research on 7-[4-(diethylamino)phenyl]-5-methyl-N-(2-methylphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide. Some of the potential areas of interest include further studies on the compound's mechanism of action, optimization of the synthesis method to improve yield and purity, and exploration of the compound's potential as a therapeutic agent for various diseases. Additionally, the compound's potential as a diagnostic tool for certain diseases warrants further investigation.
Conclusion:
In conclusion, 7-[4-(diethylamino)phenyl]-5-methyl-N-(2-methylphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a promising compound with potential applications in various fields of scientific research. Further studies are needed to fully understand the compound's mechanism of action and potential as a therapeutic agent and diagnostic tool.
Synthesis Methods
The synthesis of 7-[4-(diethylamino)phenyl]-5-methyl-N-(2-methylphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves a multi-step process that requires the use of various reagents and catalysts. The detailed synthesis method is beyond the scope of this paper; however, it is worth noting that the compound can be synthesized using different approaches, including the use of microwave irradiation, ultrasound, and other modern techniques.
Scientific Research Applications
The potential applications of 7-[4-(diethylamino)phenyl]-5-methyl-N-(2-methylphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide in scientific research are vast. One of the primary areas of interest is medicinal chemistry, where the compound has been studied for its potential as a novel drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has also been studied for its potential as a diagnostic tool for certain diseases.
properties
Product Name |
7-[4-(diethylamino)phenyl]-5-methyl-N-(2-methylphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
|---|---|
Molecular Formula |
C24H28N6O |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
7-[4-(diethylamino)phenyl]-5-methyl-N-(2-methylphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C24H28N6O/c1-5-29(6-2)19-13-11-18(12-14-19)22-21(17(4)27-24-25-15-26-30(22)24)23(31)28-20-10-8-7-9-16(20)3/h7-15,22H,5-6H2,1-4H3,(H,28,31)(H,25,26,27) |
InChI Key |
GCRQBEYROUHCFD-UHFFFAOYSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)C2C(=C(N=C3N2NC=N3)C)C(=O)NC4=CC=CC=C4C |
SMILES |
CCN(CC)C1=CC=C(C=C1)C2C(=C(N=C3N2NC=N3)C)C(=O)NC4=CC=CC=C4C |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2C(=C(N=C3N2NC=N3)C)C(=O)NC4=CC=CC=C4C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(E)-1-benzofuran-2-yl{1-[2-(diethylammonio)ethyl]-2-(3-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B265132.png)
![(3Z)-5-(3-hydroxypropyl)-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-4-(3,4,5-trimethoxyphenyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B265136.png)
![(3Z)-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-5-(2-phenylethyl)-4-(3,4,5-trimethoxyphenyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B265139.png)
![(3Z)-5-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-fluorophenyl)-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B265140.png)
![(3Z)-5-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methylphenyl)-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B265141.png)
![(3Z)-3-(2,4-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-5-propyl-4-(3,4,5-trimethoxyphenyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B265143.png)

![4-benzoyl-5-(4-fluorophenyl)-3-hydroxy-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265146.png)
![4-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B265161.png)
![2-amino-8,8-dimethyl-5-(4-methylphenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B265162.png)

![N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide](/img/structure/B265170.png)